![molecular formula C12H9Cl2N5O B6533128 6-[(2,4-dichlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1058197-30-0](/img/structure/B6533128.png)
6-[(2,4-dichlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Description
The compound “6-[(2,4-dichlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . This compound is likely to have a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of the pyrimidine ring, a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions, is a key feature .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. The Gould–Jacobs reaction is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .Mechanism of Action
Target of Action
The compound, also known as VU0632763-1, CCG-305347, or F5060-0116, is a novel small molecule that has been identified as a potential inhibitor of CDK2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, potentially inhibiting its activity . This inhibition could result in the disruption of the cell cycle, preventing cells from progressing from the G1 phase to the S phase . This could lead to cell cycle arrest, thereby inhibiting the proliferation of cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which could have downstream effects on cellular proliferation .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of the cell cycle . By inhibiting CDK2, the compound can potentially induce cell cycle arrest, preventing cells from progressing from the G1 phase to the S phase . This could result in the inhibition of cellular proliferation .
properties
IUPAC Name |
6-[(2,4-dichlorophenyl)methyl]-3-methyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N5O/c1-18-11-10(16-17-18)12(20)19(6-15-11)5-7-2-3-8(13)4-9(7)14/h2-4,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVJPCIRXNGXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC3=C(C=C(C=C3)Cl)Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dichlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
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